molecular formula C14H16N2O2 B13918331 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde

5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde

Cat. No.: B13918331
M. Wt: 244.29 g/mol
InChI Key: LFEIQTBUIFFUCX-UHFFFAOYSA-N
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Description

5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde is an organic compound that belongs to the indazole family This compound is characterized by the presence of a methyl group, a tetrahydropyran ring, and a carbaldehyde group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch synthesis or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated systems and advanced reaction monitoring techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol .

Scientific Research Applications

5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indazole core may interact with various receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tetrahydropyran ring and the carbaldehyde group distinguishes it from other indazole derivatives .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-methyl-1-(oxan-2-yl)indazole-4-carbaldehyde

InChI

InChI=1S/C14H16N2O2/c1-10-5-6-13-11(12(10)9-17)8-15-16(13)14-4-2-3-7-18-14/h5-6,8-9,14H,2-4,7H2,1H3

InChI Key

LFEIQTBUIFFUCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)C=O

Origin of Product

United States

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